6-Amino-4-chloronicotinic acid chemical properties
6-Amino-4-chloronicotinic acid chemical properties
An In-depth Technical Guide to 6-Amino-4-chloronicotinic Acid: Properties, Synthesis, and Applications in Drug Discovery
Introduction
In the landscape of modern medicinal chemistry, the pyridine ring serves as a privileged scaffold, forming the core of numerous approved therapeutic agents. Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it an ideal building block in drug design. 6-Amino-4-chloronicotinic acid (CAS: 1060808-94-7) is a trifunctional pyridine derivative that presents a compelling platform for the synthesis of novel molecular entities.[1] Possessing a carboxylic acid, an amino group, and a reactive chlorine atom, this compound offers three distinct points for chemical modification. This guide provides a comprehensive overview of its chemical properties, a reasoned approach to its synthesis and analysis, its reactivity profile, and its potential applications for researchers and drug development professionals.
Part 1: Core Physicochemical Properties
The precise arrangement of functional groups on the pyridine ring dictates the molecule's physical and chemical behavior, including its solubility, acidity/basicity, and interaction with biological targets.
Data Summary
| Property | Value | Source(s) |
| IUPAC Name | 6-amino-4-chloropyridine-3-carboxylic acid | [1] |
| CAS Number | 1060808-94-7 | [1] |
| Molecular Formula | C₆H₅ClN₂O₂ | [1] |
| Molecular Weight | 172.57 g/mol | [2] |
| Appearance | Off-white to white solid | [1] |
| Melting Point | Data not available. (See discussion below) | - |
| Boiling Point | 383.1 ± 42.0 °C (Predicted) | - |
| Solubility | Data not available. (See discussion below) | - |
| pKa | Data not available. (See discussion below) | - |
Expert Insights on Physicochemical Properties
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Solubility: Specific quantitative solubility data is not available. However, based on its functional groups, its solubility profile can be predicted. The presence of both an acidic (carboxylic acid) and a basic (amino, pyridine nitrogen) group makes it amphoteric, suggesting solubility in both acidic and alkaline aqueous solutions.[4] In organic solvents, it is expected to be soluble in polar aprotic solvents like DMSO and DMF, and polar protic solvents like methanol, especially upon gentle heating. Its solubility in less polar solvents like ethyl acetate or dichloromethane is likely to be low. The related compound 6-Chloronicotinic acid is reported to be soluble in water (2 mg/mL), ethanol, methanol, and DMSO.[5]
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pKa: No experimental pKa values have been reported. The molecule has three ionizable centers: the carboxylic acid, the amino group, and the pyridine ring nitrogen.
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The carboxylic acid is expected to be the most acidic group, with an estimated pKa in the range of 3-4, typical for pyridine-3-carboxylic acids.
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The pyridine ring nitrogen will be basic. The pKa of the pyridinium ion is influenced by the substituents. The electron-donating amino group at C6 would increase its basicity relative to pyridine (pKa ~5.2), while the electron-withdrawing chloro and carboxyl groups at C4 and C3 would decrease it.
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The exocyclic amino group is also basic. The pKa of the protonated amino group is likely to be in the range of 4-6. The interplay of these groups makes the molecule's net charge and solubility highly pH-dependent, a critical consideration in designing protocols for reactions, purification, and formulation.[6]
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Part 2: Synthesis and Purification
A robust and reproducible synthetic route is paramount for utilizing any chemical building block. While a specific published procedure for 6-Amino-4-chloronicotinic acid is not available in the searched literature, a logical pathway can be designed based on established transformations of pyridine systems. The following proposed synthesis is based on a strategy of selective functionalization of a dichlorinated pyridine precursor.
Proposed Synthetic Workflow
The proposed route begins with commercially available 4,6-dichloronicotinic acid and proceeds via a selective nucleophilic aromatic substitution (SNAr) reaction. The rationale behind this choice is that the chlorine at the 4-position is generally more activated towards nucleophilic attack than the chlorine at the 6-position due to the electronic influence of the adjacent carboxylic acid and the ring nitrogen.
Caption: Proposed workflow for the synthesis of 6-Amino-4-chloronicotinic acid.
Experimental Protocol: Proposed Synthesis
Objective: To synthesize 6-Amino-4-chloronicotinic acid from 4,6-dichloronicotinic acid.
Methodology Rationale: This protocol employs a nucleophilic aromatic substitution. Aqueous ammonia is used as the nitrogen source. The reaction is performed under pressure at elevated temperatures to overcome the activation energy barrier for the substitution. An acidic workup is required to protonate the carboxylate salt formed under the basic reaction conditions, precipitating the final product.
Materials:
-
4,6-Dichloronicotinic acid (1.0 eq)
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Aqueous Ammonia (28-30%, large excess, e.g., 20-40 eq)
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Deionized Water
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Concentrated Hydrochloric Acid (HCl)
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Methanol (for recrystallization)
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Pressure-rated reaction vessel with magnetic stirring
Procedure:
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Reaction Setup: In a pressure-rated glass vessel, suspend 4,6-dichloronicotinic acid (e.g., 5.0 g, 1.0 eq) in deionized water (e.g., 20 mL).
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Addition of Nucleophile: To the suspension, add a large excess of concentrated aqueous ammonia (e.g., 50 mL, ~30 eq).
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Reaction: Seal the vessel securely. Place it in an oil bath pre-heated to 140-150 °C. Stir the reaction mixture vigorously for 12-24 hours. Self-Validation: Monitor the reaction progress by taking small aliquots (after cooling), acidifying them, and analyzing by TLC or LC-MS to check for the disappearance of the starting material.
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Cooldown and Workup: After the reaction is complete, cool the vessel to room temperature. Carefully vent any excess pressure in a fume hood.
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Product Precipitation: Transfer the reaction mixture to a beaker and cool in an ice bath. Slowly add concentrated HCl with stirring until the pH is approximately 3-4. The product should precipitate as a solid. The rationale for this pH is to ensure the carboxylic acid is fully protonated while keeping the amino group partially protonated to aid in precipitation and minimize re-dissolution.
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Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake with cold deionized water (2 x 20 mL) to remove ammonium salts, followed by a small amount of cold methanol to aid in drying.
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Purification: The crude product can be purified by recrystallization. Suspend the solid in a minimal amount of boiling methanol, add water dropwise until the solid just dissolves, and then allow it to cool slowly to room temperature and then in an ice bath to crystallize. Filter the purified solid and dry under vacuum.
Part 3: Chemical Reactivity and Derivatization
The synthetic utility of 6-Amino-4-chloronicotinic acid stems from the distinct reactivity of its three functional groups. This allows for orthogonal chemical strategies, making it a versatile scaffold for building molecular complexity.
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Carboxylic Acid (C3): This group is a classic handle for forming stable amide or ester linkages. Amide coupling with various amines using standard reagents (e.g., HATU, EDC/HOBt) can introduce diverse side chains, which is a cornerstone of medicinal chemistry for exploring structure-activity relationships (SAR).
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Aromatic Chlorine (C4): The chlorine atom is susceptible to nucleophilic aromatic substitution (SNAr), although it is less activated than a chlorine at the 2- or 6-position. It can be displaced by strong nucleophiles like thiols, alkoxides, or secondary amines under forcing conditions. More powerfully, it is an ideal handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig amination, allowing for the introduction of aryl, alkynyl, or amino substituents, respectively.
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Amino Group (C6): The exocyclic amino group behaves as a typical aniline-like nucleophile. It can be readily acylated to form amides, sulfonylated to form sulfonamides, or reductively aminated. This site is often used to modulate polarity and introduce hydrogen bond donors.
Caption: Key derivatization pathways for 6-Amino-4-chloronicotinic acid.
Part 4: Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.
Expected Spectral Data Summary
| Technique | Expected Features |
| ¹H NMR | Two singlets in the aromatic region (δ 7.0-8.5 ppm); a broad singlet for the amino (NH₂) protons (δ 5.0-7.0 ppm); a very broad singlet for the carboxylic acid (COOH) proton (δ >12 ppm). All chemical shifts are solvent-dependent. |
| ¹³C NMR | Six distinct carbon signals: ~4 in the aromatic region (δ 100-160 ppm), including two quaternary carbons attached to Cl and NH₂, and one carbonyl carbon signal (δ >165 ppm). |
| FT-IR | Broad O-H stretch from carboxylic acid (~2500-3300 cm⁻¹); N-H stretches from amino group (~3300-3500 cm⁻¹); C=O stretch from carboxylic acid (~1700 cm⁻¹); C=C and C=N stretches from the aromatic ring (~1450-1600 cm⁻¹); C-Cl stretch (~1000-1100 cm⁻¹). |
| Mass Spec (ESI) | Expected [M+H]⁺ = 173.01; Expected [M-H]⁻ = 171.00. Isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl ratio of ~3:1) should be observable. |
Standard Analytical Protocols
Objective: To confirm the structure and assess the purity of a synthesized batch of 6-Amino-4-chloronicotinic acid.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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Rationale: NMR provides detailed information about the carbon-hydrogen framework of the molecule, confirming connectivity and the chemical environment of each atom.
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Methodology:
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Prepare a sample by dissolving ~5-10 mg of the compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve polar, hydrogen-bonding compounds and for allowing the observation of exchangeable protons (NH₂ and COOH).
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Transfer the solution to a 5 mm NMR tube.
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Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
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Data Interpretation: Confirm the presence of the expected number of protons and carbons, their chemical shifts, and coupling patterns. The exchangeable protons can be confirmed by adding a drop of D₂O to the NMR tube and re-acquiring the ¹H spectrum, which should result in the disappearance of the NH₂ and COOH signals.
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2. Fourier-Transform Infrared (FT-IR) Spectroscopy
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Rationale: FT-IR is used to identify the functional groups present in the molecule.
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Methodology:
-
Acquire a spectrum using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.
-
Place a small amount of the dry, solid powder directly onto the ATR crystal.
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Apply pressure to ensure good contact and collect the spectrum over a range of 4000-650 cm⁻¹.
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Data Interpretation: Correlate the observed absorption bands with the expected vibrational frequencies for the O-H, N-H, C=O, C=C, and C-Cl functional groups.[6]
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3. Mass Spectrometry (MS)
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Rationale: MS confirms the molecular weight of the compound and can provide structural information through fragmentation patterns.
-
Methodology:
-
Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile/water.
-
Analyze using an electrospray ionization (ESI) source coupled to a suitable mass analyzer (e.g., TOF or Quadrupole).
-
Acquire spectra in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes.
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Data Interpretation: Verify that the observed mass-to-charge ratio (m/z) matches the calculated exact mass of the protonated or deprotonated molecule. The characteristic 3:1 isotopic pattern for chlorine should be present in the molecular ion cluster.[7]
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Part 5: Applications in Drug Discovery
While specific drugs derived directly from 6-Amino-4-chloronicotinic acid are not prominent in the searched literature, its structure is highly analogous to scaffolds used in modern drug discovery, particularly in the field of protein kinase inhibitors.[8]
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Kinase Inhibitor Scaffolds: Many kinase inhibitors utilize a heterocyclic core that makes key hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket. The amino-pyridine motif is a classic hinge-binding element. 6-Amino-4-chloronicotinic acid provides this motif pre-installed. The carboxylic acid at C3 can be used to project a vector into the solvent-exposed region to enhance solubility and properties, while the chlorine at C4 provides a site to introduce larger hydrophobic groups that can occupy the deep hydrophobic pocket of many kinases.[9]
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Rationale as a Fragment/Building Block: In fragment-based drug discovery (FBDD), small, functionalized molecules like this are valuable starting points. Its three functional groups offer rapid, diverse library synthesis to explore the chemical space around a biological target.
Part 6: Safety and Handling
No specific safety data sheet (SDS) is available for 6-Amino-4-chloronicotinic acid. Therefore, a conservative approach must be taken, treating it as a potentially hazardous and toxic substance based on data from analogous compounds like aminopyridines and chloropyridines.[10]
Potential Hazards:
-
Toxicity: Many aminopyridines are highly toxic if swallowed, inhaled, or absorbed through the skin.[11]
-
Irritation: The compound is expected to be a skin, eye, and respiratory tract irritant.[2]
Protocol for Safe Handling
-
Engineering Controls: All handling of the solid and its solutions must be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Personal Protective Equipment (PPE):
-
Hand Protection: Wear nitrile gloves (double-gloving is recommended).
-
Eye Protection: Use chemical safety goggles and a face shield.
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Body Protection: Wear a fully buttoned lab coat.
-
-
Storage: Store in a tightly sealed, clearly labeled container in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[1]
-
Disposal: Dispose of waste material as hazardous chemical waste in accordance with local, state, and federal regulations. Do not discharge into drains or the environment.
-
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.[10]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[10]
-
Inhalation: Move to fresh air.
-
Ingestion: Do not induce vomiting.
-
In all cases of exposure, seek immediate medical attention.
-
References
-
SD Fine-Chem. (n.d.). 4-aminopyridine Safety Data Sheet. Retrieved from [Link]
-
ChemBK. (2024, April 9). 6-aMino-5-chloropyriMidine-4-carboxylic acid. Retrieved from [Link]
-
Loba Chemie. (2013, August 2). 4-AMINOPYRIDINE FOR SYNTHESIS MSDS. Retrieved from [Link]
-
Biochem Chemopharma. (n.d.). safety data sheet sds/msds 2-amino pyridine. Retrieved from [Link]
-
Oxford Lab Fine Chem LLP. (n.d.). (p-Amino pyridine ) MSDS. Retrieved from [Link]
- Google Patents. (n.d.). CN101565400B - Preparation method of 4-amino-3, 5, 6-chloropyridine-2-methanoic acid.
-
Ghaffar, A., et al. (2023). Supramolecular Assemblies of 3/4-Chlorobenzoic Acid and Amino-Chloropyridine Derivatives: Synthesis, X-ray Diffraction, DFT Calculations, and Biological Screening. MDPI. Retrieved from [Link]
-
Xu, Y., et al. (2021). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. National Institutes of Health. Retrieved from [Link]
- Google Patents. (n.d.). CN1923810A - Chemical synthesis method of 4-amino-3,5,6-trichloropyridine-2-formic acid.
-
Angene. (n.d.). 6-amino-4-chloro-pyridine-3-carboxylic acid, min 97%, 100 mg. Retrieved from [Link]
-
PubChem. (n.d.). 6-Chloronicotinic acid. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3-Aminopyridine. Retrieved from [Link]
-
George, S., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed Central. Retrieved from [Link]
-
Rlavie. (n.d.). 6-Amino-4-Chloronicotinic Acid|CAS 1060808-94-7. Retrieved from [Link]
-
Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. Retrieved from [Link]
-
PubChem. (n.d.). 6-Amino-5-chloro-4-pyrimidinecarboxylic acid. Retrieved from [Link]
-
PubChem. (n.d.). 4-Amino-3-chloropyridine-2-carboxylic acid. Retrieved from [Link]
-
Zhang, T., et al. (2019). Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis. PubMed. Retrieved from [Link]
Sources
- 1. 6-Amino-4-Chloronicotinic Acid|CAS 1060808-94-7 [rlavie.com]
- 2. 2-Amino-6-chloropyridine-4-carboxylic acid 95 6313-55-9 [sigmaaldrich.com]
- 3. 6-氨基烟酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. chembk.com [chembk.com]
- 5. 6-氯吡啶-3-羧酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Supramolecular Assemblies of 3/4-Chlorobenzoic Acid and Amino-Chloropyridine Derivatives: Synthesis, X-ray Diffraction, DFT Calculations, and Biological Screening | MDPI [mdpi.com]
- 7. 6-Chloronicotinic acid | C6H4ClNO2 | CID 79222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lobachemie.com [lobachemie.com]
- 11. biochemopharma.fr [biochemopharma.fr]
